molecular formula C16H18N4O4S2 B15140269 N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide

N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B15140269
M. Wt: 394.5 g/mol
InChI Key: JEHIKSXSXUAHBT-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentyl group, a sulfamoylbenzoyl moiety, and a thiazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfamoylbenzoyl group and the cyclopentyl moiety. Common reagents used in these reactions include thionyl chloride, cyclopentylamine, and 4-sulfamoylbenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and sulfamoylbenzoyl-containing molecules. Examples are:

  • N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide analogs with different substituents on the thiazole ring.
  • Sulfamoylbenzoyl derivatives with varying amine groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18N4O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H18N4O4S2/c17-26(23,24)12-7-5-10(6-8-12)14(21)20-16-19-13(9-25-16)15(22)18-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,18,22)(H2,17,23,24)(H,19,20,21)

InChI Key

JEHIKSXSXUAHBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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